2-[(4-ethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
2-[(4-Ethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a tricyclic heterocyclic compound featuring a fused thiadiazoloquinazolinone scaffold. This structure combines a quinazolinone core with a 1,3,4-thiadiazole ring, substituted at the 2-position with a 4-ethoxyphenylamino group and at the 7-position with a methyl group.
Synthetic routes for analogous thiadiazoloquinazolinones typically involve cyclocondensation reactions. For example, 3-amino-2-mercaptoquinazolin-4(3H)-one reacts with dicarboxylic acids in the presence of phosphoryl chloride to form bis-thiadiazoloquinazolinones . Microwave-assisted and catalyst-driven methods are also employed for related heterocycles, improving yield and efficiency .
Properties
IUPAC Name |
2-(4-ethoxyanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-3-24-13-7-5-12(6-8-13)19-17-21-22-16(23)14-10-11(2)4-9-15(14)20-18(22)25-17/h4-10H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNUIWZOXNQLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)C)N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit a wide range of biological activities. They have been reported to interact with multiple receptors, which could be helpful in developing new therapeutic derivatives.
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been reported to interact with their targets, leading to various biological effects
Comparison with Similar Compounds
Anticancer Activity
- 6-Amino-5-cyano[1,3,4]thiadiazolo[3,2-a]pyrimidine-2-sulfonamide (14) and (oxo)[1,3,4]thiadiazolo[2,3-b]quinazoline-2-sulfonamide (15): Exhibited IC₅₀ values of 12.3 µM and 9.8 µM, respectively, against MCF-7 breast cancer cells, outperforming reference drugs bleomycin and ethidium bromide .
Antimicrobial and Anti-Biofilm Activity
Anti-HIV Activity
- USP/VA-2: Provided 85% protection against HIV-2 (ROD strain) in in vitro assays, attributed to the thienopyrimidone bioisostere enhancing target engagement .
Analgesic and Anti-Inflammatory Activity
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